Dronabinol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQFCXCEBYINGO-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | tetrahydrocannabinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tetrahydrocannabinol | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021327, DTXSID001038830 | |
| Record name | Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-delta9-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001038830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-trans-delta-9-tetrahydrocannabinol appears as brown amorphous semi-solid, viscous oil or chunky golden yellow solid. (NTP, 1992), Light yellow oil; [Merck Index] Brown semi-solid, viscous liquid, or golden yellow solid; [CAMEO] Odorless resinous oil; [MSDSonline], Solid | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 1-trans-delta-9-Tetrahydrocannabinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Tetrahydrocannabinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
392 °F at 0.02 mmHg (NTP, 1992), BP: 200 °C at 0.02 mm Hg | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707 | |
| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1707 | |
| Record name | delta 9-Tetrahydrocannabinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
2.8 mg/L at 73 °F (NTP, 1992), In water, 2.8 mg/L at 23 °C, Essentially insoluble in water, 1 part in 1 part of alcohol; 1 part in 1 part of acetone; 1 part in 3 parts of glycerol. In 0.15M sodium chloride, 0.77 mg/L at 23 °C. Soluble in fixed oils., 2.63e-03 g/L | |
| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |
| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |
| Record name | Dronabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |
| Record name | delta 9-Tetrahydrocannabinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Reynolds, J.E.F., Prasad, A.B. (eds.) Martindale-The Extra Pharmacopoeia. 28th ed. London: The Pharmaceutical Press, 1982., p. 353 | |
| Record name | Tetrahydrocannabinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
... Most illegally obtained marijuana is contaminated with Aspergillus species, most often A. flavus and A. fumigatus. | |
| Details | Ellenhorn, M.J., S. Schonwald, G. Ordog, J. Wasserberger. Ellenhorn's Medical Toxicology: Diagnosis and Treatment of Human Poisoning. 2nd ed. Baltimore, MD: Williams and Wilkins, 1997., p. 395 | |
| Record name | delta 9-Tetrahydrocannabinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light yellow resinous oil, Brown amorphous semi-solid, viscous oil or chunky golden yellow solid | |
CAS No. |
1972-08-3, 6465-30-1 | |
| Record name | 1-TRANS-DELTA-9-TETRAHYDROCANNABINOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21087 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetrahydrocannabinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1972-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dronabinol [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenzo(b,d)pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006465301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dronabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TETRAHYDROCANNABINOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-delta9-Tetrahydrocannabinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001038830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRONABINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8897W37S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta 9-Tetrahydrocannabinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tetrahydrocannabinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
| Record name | Dronabinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrocannabinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Pharmacology of Dronabinol
Dronabinol Interaction with the Endocannabinoid System
The endocannabinoid system comprises endogenous cannabinoids (such as anandamide (B1667382) and 2-arachidonoylglycerol), cannabinoid receptors (primarily CB1 and CB2), and the enzymes responsible for their synthesis and degradation. patsnap.comfrontiersin.orgpsychiatryonline.org this compound interacts with this system by binding to its receptors. patsnap.compatsnap.com
Agonistic Activity at Cannabinoid Receptors (CB1 and CB2)
This compound acts as a partial agonist at both Cannabinoid-1 (CB1) and Cannabinoid-2 (CB2) receptors. drugbank.comfrontiersin.org CB1 receptors are predominantly found in the central nervous system, with high concentrations in areas such as the cerebral cortex, hippocampus, basal ganglia, and cerebellum. drugbank.comhres.caoup.com They are largely localized to axons and nerve terminals, suggesting a role in modulating neurotransmitter release. oup.com CB2 receptors are primarily located in peripheral tissues, particularly on cells of the immune system, hematopoietic cells, bone, and liver, although they are also found in brain microglia. drugbank.comfrontiersin.org
The agonistic activity of this compound at these receptors mediates a range of effects. Activation of CB1 receptors in the brain is associated with the psychoactive properties of cannabinoids, as well as effects on appetite, pain sensation, mood, cognition, memory, and perception. drugbank.compatsnap.comfrontiersin.orgfda.gov CB2 receptor activation is primarily linked to the regulation of immune function and inflammatory processes. drugbank.comfrontiersin.org
Differential Receptor Binding Kinetics and Functional Implications in Preclinical Models
Preclinical models have been instrumental in understanding the functional implications of this compound's interaction with cannabinoid receptors. For instance, studies in cultured rat hippocampal neurons have shown that Δ⁹-THC inhibits excitatory neurotransmission in a manner sensitive to stimulus rate, demonstrating a state-dependent switching from agonist to antagonist activity depending on firing frequency. nih.gov At low firing frequencies, THC can mimic the actions of endogenous cannabinoids to inhibit synaptic transmission. nih.gov
Research into the differential effects of agonists at CB1 and CB2 receptors, sometimes involving mutations in the receptor's orthosteric pocket, provides insight into the functional sensitivity of these receptors to different compounds. mdpi.com These studies highlight the complexity of cannabinoid receptor activation and the potential for differential downstream effects even among compounds that bind to the same receptors. mdpi.com
Signaling Pathways Initiated by Cannabinoid Receptor Activation
CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple with Gi/o proteins. frontiersin.orgnih.govresearchgate.netresearchgate.netscielo.br Activation of these receptors by agonists like this compound initiates a cascade of intracellular signaling events. A primary effect is the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). patsnap.comfrontiersin.orgresearchgate.netresearchgate.netscielo.br This reduction in cAMP can suppress downstream signaling mediated by protein kinase A (PKA). researchgate.net
Beyond the adenylyl cyclase/cAMP pathway, cannabinoid receptor activation also modulates ion channels. CB1 receptors regulate both potassium (K⁺) and calcium (Ca²⁺) ion channels. nih.govresearchgate.net Specifically, activation can lead to the activation of inward rectifying potassium channels and the inhibition of voltage-gated calcium channels. nih.govresearchgate.netnih.gov The inhibition of presynaptic voltage-gated calcium channels is considered a primary mechanism for the short-term inhibition of synaptic transmission by cannabinoids. nih.gov
Furthermore, stimulation of CB1 and CB2 receptors can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p42/p44 MAPK, p38 MAPK, and Jun N-terminal kinase (JNK). researchgate.netresearchgate.net These MAPK pathways can regulate nuclear transcription factors. researchgate.net CB1 receptors can also engage in non-G protein signaling pathways, such as the recruitment of β-arrestins, and their signaling can be dependent on the specific ligand and the cellular environment. researchgate.netnih.gov
This compound Modulation of Neurotransmitter Systems
This compound's interaction with cannabinoid receptors, particularly the highly expressed CB1 receptors in the central nervous system, leads to the modulation of various neurotransmitter systems. fda.govnih.gov
Impact on Central Nervous System Neurotransmission Pathways
The presynaptic localization of CB1 receptors allows cannabinoids to modulate the release of a variety of neurotransmitters from axon terminals. oup.com Studies have shown that cannabinoids can inhibit the release of neurotransmitters such as l-glutamate, GABA, noradrenaline, dopamine (B1211576), 5-HT, and acetylcholine (B1216132) in various brain regions, including the cerebellum, hippocampus, and neocortex. oup.com
Modulation of GABAergic neurotransmission is a notable effect, with cannabinoid agonists influencing GABAergic neurons through presynaptic CB1 receptors. nih.gov This mechanism has been explored in the context of neurological conditions. nih.gov
This compound also impacts the mesolimbic dopamine system. In rodent models, THC has been shown to increase the baseline firing rate of dopamine neurons in the ventral tegmental area (VTA) and enhance phasic dopamine release in the nucleus accumbens (NAc) via CB1 receptors. nih.gov This effect is thought to involve the disinhibition of dopamine release by modulating GABAergic terminals that express CB1 receptors during periods of burst firing. nih.gov However, the increase in striatal dopamine release in the human brain appears to be more modest. nih.gov
Indirect Effects on Peripheral Sympathetic Nervous System Activity
While the primary effects of this compound are mediated through the central nervous system, there is evidence suggesting indirect effects on the peripheral sympathetic nervous system. drugbank.comfda.govpdr.net this compound-induced sympathomimetic activity can manifest as tachycardia and/or conjunctival injection. hres.cafda.govhres.ca Although the effects on blood pressure can be inconsistent, orthostatic hypotension and/or syncope have been observed in some individuals upon standing. hres.cafda.govhres.ca
The development of tachyphylaxis and tolerance to some of the cardiovascular and central nervous system pharmacologic effects of this compound with chronic use suggests an indirect influence on sympathetic neurons. drugbank.comfda.govpdr.nethres.canih.govfda.gov Studies involving chronic this compound exposure in healthy male subjects have documented an initial tachycardia that was later replaced by normal sinus rhythm and then bradycardia, alongside an initial decrease in supine blood pressure that was exacerbated by standing. drugbank.comfda.govpdr.nethres.canih.govfda.gov
Downstream Cellular and Subcellular Effects of this compound
The activation of cannabinoid receptors by this compound leads to a variety of downstream cellular and subcellular effects, impacting intracellular signaling cascades, gene expression, and proteomic profiles in in vitro settings.
Intracellular Signaling Cascades
Cannabinoid receptors, being G protein-coupled receptors (GPCRs), primarily couple with G proteins of the Gᵢ/₀ family. nih.govnih.govresearchgate.net Upon activation by agonists like this compound, the Gᵢ/₀ proteins dissociate into α and βγ subunits, initiating several downstream signaling events. nih.govmdpi.comresearchgate.netmdpi.com
A primary consequence of Gᵢ/₀ protein activation is the inhibition of adenylyl cyclase (AC), an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA), a key enzyme involved in phosphorylating numerous downstream proteins and regulating various cellular processes, including metabolism, gene expression, and neurotransmission. researchgate.netmdpi.com
Beyond the canonical AC/cAMP/PKA pathway, this compound's interaction with cannabinoid receptors also influences other signaling cascades. Both CB₁ and CB₂ receptors have been shown to stimulate the activity of mitogen-activated protein kinases (MAPKs), such as p42/p44 MAPK (ERK1/2), p38 MAPK, and Jun N-terminal kinase (JNK). nih.govnih.govresearchgate.netfrontiersin.org Activation of these kinases can impact cell growth, differentiation, and survival. nih.gov
Furthermore, CB₁ receptor activation can stimulate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival, growth, and protein synthesis. nih.govresearchgate.netmdpi.comnih.gov Studies have indicated that CB₁ receptors can signal via the PI3K and Ras pathways to activate JNK in cells expressing recombinant CB₁ receptors. nih.gov
In addition to modulating enzyme activities, CB₁ receptors can also regulate ion channels, including the inhibition of voltage-sensitive calcium channels and the activation of inwardly rectifying potassium channels (GIRKs). nih.govresearchgate.netmdpi.comresearchgate.net These effects can alter neuronal excitability and neurotransmitter release. wikipedia.orgmdpi.comresearchgate.net
The specific downstream signaling pathways activated by this compound can vary depending on the cell type, the specific cannabinoid receptor subtype involved (CB₁ or CB₂), and the cellular context. researchgate.net
Gene Expression and Proteomic Alterations in Vitro
Studies investigating the effects of this compound and other cannabinoids on gene expression and proteomic profiles in vitro have revealed significant alterations in various cell types. These changes can contribute to the observed cellular effects of this compound.
Research using human-derived cells exposed to THC (the active component of this compound) has identified alterations in the expression of genes involved in various cellular processes. nih.gov These include genes related to neural development and function, cytoskeletal function, cell adhesion, mitochondrial biology, inflammatory pathways, lipid metabolism, the endocannabinoid system itself, and apoptosis. nih.gov
In specific in vitro models, such as Jurkat and MOLM-14 leukemic cell lines, cannabinoids have been shown to induce differentiation, which was associated with increased expression of O-linked N-acetylglucosamine transferase (OGT). researchgate.netresearchgate.net This suggests a role for O-GlcNAcylation, a post-translational modification, in cannabinoid-mediated cellular effects. researchgate.netresearchgate.net
Proteomic analyses in in vitro settings have also provided insights into the cellular targets of this compound. A study using the human SH-SY5Y cell line, a model for neuronal function, investigated the proteomic changes induced by THC. mdpi.com This research identified numerous proteins that were differentially expressed following THC treatment, with some proteins increasing and others decreasing in abundance. mdpi.com These differentially expressed proteins were found to be involved in various cellular pathways, including extracellular matrix-receptor interactions, steroid biosynthesis, oxidative phosphorylation, and protein processing in the endoplasmic reticulum. mdpi.com
While some proteomic alterations were shared between THC and cannabidiol (B1668261) (CBD) treatments in this study, a significant number of proteins were uniquely altered by THC, highlighting distinct molecular effects of different cannabinoids. mdpi.com
Further in vitro research on cancer-associated fibroblasts (CAFs) and normal fibroblasts (NFs) isolated from lung tissue demonstrated that THC could decrease cell density and inhibit the increase in the expression of genes like type 1 collagen (COL1A1) and fibroblast-specific protein 1 (FSP1) induced by transforming growth factor beta (TGFβ). nih.gov These findings indicate that this compound can modulate the behavior of stromal cells within the tumor microenvironment in vitro. nih.gov
Pharmacokinetics and Biotransformation of Dronabinol in Research Models
Absorption and Distribution Dynamics
The journey of dronabinol through the body begins with its absorption and subsequent distribution to various tissues. These processes are influenced by the formulation of the drug and the physiological characteristics of the experimental model.
Absorption Profiles Across Experimental Models
Following oral administration, this compound is almost completely absorbed, with estimates ranging from 90% to 95%. drugbank.comtandfonline.comdovepress.com However, due to significant first-pass metabolism in the liver and its high lipid solubility, only 10% to 20% of the administered dose reaches the systemic circulation. drugbank.comtandfonline.compatsnap.com
Studies comparing different oral formulations have revealed variations in absorption speed. For instance, an oral solution of this compound was found to be absorbed faster than a capsule formulation. tandfonline.comdovepress.com In one study, 100% of subjects receiving the oral solution had detectable plasma concentrations within 15 minutes, compared to less than 25% of those who took the capsule. dovepress.com Another study noted that under fed conditions, detectable plasma levels were observed at 0.15 hours for the oral solution versus 2.02 hours for the capsule. tandfonline.com
The route of administration also significantly impacts absorption. Inhalation of this compound leads to rapid peak plasma concentrations, typically within 3 to 10 minutes, which is much faster than the 1 to 4 hours seen with oral dosing. nih.govnih.gov
Tissue-Specific Distribution and Accumulation
This compound's high lipophilicity, or ability to dissolve in fats, dictates its widespread distribution throughout the body, particularly in adipose (fat) tissues. nih.gov Research in rats has shown that after a single administration, the highest concentration of radioactivity from labeled this compound was found in the brain between 2 and 4 hours. nih.gov However, with chronic administration, cannabinoid concentrations progressively increased in the liver and fat, while levels in the brain and testes remained stable, suggesting the presence of blood-brain and blood-testicular barriers that limit accumulation in these specific tissues. nih.gov
Plasma Protein Binding Characteristics and Implications for Distribution
In the bloodstream, this compound and its metabolites are extensively bound to plasma proteins, with an approximate binding rate of 97%. drugbank.com This high degree of protein binding means that only a small fraction of the drug is "free" or unbound to circulate and exert its pharmacological effects at any given time. nih.gov Human serum albumin is a key protein involved in this binding. nih.gov The high protein binding can also lead to potential drug-drug interactions, as this compound can displace other highly protein-bound drugs from their binding sites, thereby increasing their free concentration in the plasma. nih.gov
Volume of Distribution in Preclinical Species
Table 1: Pharmacokinetic Parameters of this compound in Different Models
Metabolic Pathways and Enzyme Systems
The transformation of this compound within the body is a complex process primarily occurring in the liver, which significantly influences the drug's activity and duration of effect.
Comprehensive Analysis of First-Pass Hepatic Metabolism
This compound undergoes extensive first-pass metabolism in the liver after oral administration. drugbank.comtandfonline.compatsnap.com This process is so significant that it is the primary reason for the low systemic bioavailability (10-20%) of the oral dose. drugbank.comtandfonline.compatsnap.com The metabolism is mainly carried out by microsomal hydroxylation and oxidation reactions. drugbank.com
Further metabolism converts 11-OH-THC into the inactive metabolite 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). drugbank.comnih.gov Research has shown that major cannabinoids and their metabolites can inhibit several P450 enzymes, including CYP2B6, CYP2C9, and CYP2D6, which suggests a potential for drug-drug interactions. nih.gov
Table 2: Key Metabolites and Enzymes in this compound Biotransformation
Role of Cytochrome P450 Isoenzymes (CYP2C9, CYP3A4) in this compound Biotransformation
The metabolism of this compound is extensively mediated by the cytochrome P450 (CYP) system, a superfamily of enzymes responsible for the biotransformation of numerous xenobiotics. mdpi.com In vitro studies have identified CYP2C9 and CYP3A4 as the principal isoenzymes involved in this compound's oxidative metabolism. nih.govnih.govmdpi.com
Formation and Activity of Primary and Secondary Metabolites (e.g., 11-hydroxy-Δ9-tetrahydrocannabinol, 11-nor-9-carboxy-Δ9-tetrahydrocannabinol)
This compound undergoes extensive first-pass metabolism in the liver, where it is converted into a series of metabolites. scribd.com The metabolic cascade is initiated by the hydroxylation of the parent compound, followed by further oxidation.
The primary metabolic pathway is as follows:
Formation of 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC): this compound is first metabolized by CYP2C9 to form 11-OH-THC. nih.govmdpi.com This primary metabolite is pharmacologically active, with some research suggesting it has a significantly higher binding affinity for the CB1 receptor than this compound itself. wikipedia.orgnih.govrupahealth.com Plasma concentrations of this compound and 11-OH-THC are often found to be approximately equal after oral administration. scribd.com
Formation of 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH): The active 11-OH-THC is subsequently oxidized by liver enzymes to form 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). wikipedia.orgwikipedia.orgresearchgate.net This secondary metabolite is considered pharmacologically inactive regarding psychoactive effects. nih.govwikipedia.orgresearchgate.net However, some studies suggest that THC-COOH may contribute to the analgesic and anti-inflammatory properties of cannabis and could potentially modulate the effects of the parent compound. wikipedia.org Because of its longer half-life, THC-COOH is the primary metabolite targeted in urine testing to monitor cannabis consumption. wikipedia.orgresearchgate.net
Table 1: Key Metabolites of this compound and Their Activity
| Metabolite | Formation Pathway | Pharmacological Activity |
| 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) | Primary oxidation of this compound via CYP2C9. nih.govmdpi.com | Active psychoactive metabolite; potent CB1 receptor agonist. nih.govwikipedia.orgnih.gov |
| 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) | Further oxidation of 11-OH-THC. wikipedia.orgwikipedia.orgresearchgate.net | Generally considered non-psychoactive; may possess analgesic and anti-inflammatory properties. wikipedia.orgresearchgate.net |
Influence of Genetic Polymorphisms on Metabolic Enzyme Function in Preclinical Models
While preclinical animal models are fundamental in studying drug metabolism, research into the specific influence of genetic polymorphisms on this compound-metabolizing enzymes has predominantly been conducted in human clinical studies. nih.gov These human studies provide significant insights that can inform preclinical research design.
The gene encoding for CYP2C9 is known to be highly polymorphic. nih.gov Variations in this gene can lead to the production of enzymes with reduced metabolic activity. Clinical studies have demonstrated that individuals carrying certain genetic variants, particularly CYP2C9*3, exhibit altered this compound pharmacokinetics. nih.gov
CYP2C93 Allele: Individuals homozygous for the CYP2C93 allele (3/3), who are considered "poor metabolizers," show significantly higher exposure to the parent drug. nih.govnih.gov One study found that the median area under the curve (AUC) for this compound was threefold higher in CYP2C93/3 homozygotes compared to individuals with the wild-type CYP2C91/1 genotype. nih.govresearchgate.net
Metabolite Levels: Correspondingly, the formation of the downstream metabolite THC-COOH is reduced in these individuals. The AUC for THC-COOH was found to be 70% lower in CYP2C93/3 carriers. nih.gov This altered ratio of parent drug to metabolite can influence both therapeutic and adverse effects. mdpi.comnih.gov
These findings in humans underscore the critical role of CYP2C9 in this compound clearance and suggest that genetic variations in animal orthologs could similarly impact metabolic outcomes in preclinical research.
Table 2: Influence of Human CYP2C9 Polymorphisms on this compound Pharmacokinetics
| Genotype | Metabolizer Phenotype | Effect on this compound (THC) Exposure | Effect on THC-COOH Levels |
| CYP2C91/1 | Normal Metabolizer | Baseline/Normal | Baseline/Normal |
| CYP2C93/3 | Poor Metabolizer | 3-fold higher Area Under the Curve (AUC) compared to normal metabolizers. nih.govresearchgate.net | 70% lower Area Under the Curve (AUC) compared to normal metabolizers. nih.gov |
Elimination and Excretion Mechanisms
The elimination of this compound and its metabolites from the body occurs over several days through multiple routes, with fecal excretion being the most significant pathway in animal models.
Routes of Excretion in Animal Models (Fecal vs. Urinary)
Studies in animal models have established that this compound and its biotransformation products are eliminated primarily through the feces. droracle.ai Biliary excretion is the major route of elimination, where metabolites processed by the liver are secreted into the bile and then transported to the intestines for excretion. droracle.ai
Fecal Excretion: Approximately 50% of an orally administered dose is recovered in the feces within 72 hours. droracle.ai Over a five-day period, more than 65% of the total dose is excreted via the fecal route. antoniocasella.eu
Urinary Excretion: Urinary excretion represents a less prominent pathway. Research indicates that about 10-15% of a dose is recovered in the urine within 72 hours, with total urinary excretion accounting for approximately 20% of the dose over five days. antoniocasella.eudroracle.ai
This evidence highlights the importance of the hepatobiliary system in the clearance of this compound in animal models.
Table 3: Primary Excretion Routes of this compound in Animal Models
| Excretion Route | Percentage of Dose Eliminated (Approximate) | Primary Mechanism |
| Fecal | >65% over 5 days. antoniocasella.eu | Biliary excretion. droracle.ai |
| Urinary | ~20% over 5 days. antoniocasella.eu | Renal clearance. frontiersin.org |
Metabolite Excretion Profiles and Half-Life Considerations in Animal Studies
The chemical forms of the metabolites excreted differ between the fecal and urinary routes. In animal studies, the predominant metabolite found in feces is 11-OH-THC. antoniocasella.eu In contrast, the primary metabolite excreted in urine is the inactive THC-COOH, which is often conjugated with glucuronic acid to increase its water solubility and facilitate its elimination. antoniocasella.eu
The elimination half-life of this compound and its metabolites is prolonged. While specific half-life values from preclinical animal studies are not extensively detailed in the reviewed literature, data from human studies provide valuable context. The terminal excretion half-life of the urinary metabolite THC-COOH in humans is notably long and can vary depending on the duration of monitoring, with estimates ranging from approximately 28 hours to nearly 60 hours. nih.gov The parent compound, this compound, has a reported half-life of around 4 hours, but its metabolites persist in the body for a much longer period, declining over several days. nih.govscribd.com This extended presence is a critical factor in the design and interpretation of pharmacokinetic and pharmacodynamic studies.
Preclinical Research Models and Mechanistic Investigations of Dronabinol
In Vitro Pharmacological Characterization of Dronabinol
This compound, the synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), has been extensively studied in preclinical research to understand its pharmacological profile. In vitro studies are essential for characterizing its interactions with biological targets and the resulting cellular responses.
Receptor Binding Assays and Functional Potency Studies
Receptor binding assays are used to determine the affinity of a compound, like this compound, for its receptors. These assays measure the strength of the bond between the drug and the receptor. This compound primarily targets the cannabinoid type 1 (CB1) and cannabinoid type 2 (CB2) receptors, which are part of the endocannabinoid system. patsnap.com
Research indicates that this compound functions as a weak partial agonist at both CB1 and CB2 receptors. drugbank.com Its binding affinity (Ki), which reflects how tightly it binds to the receptor, is in the low nanomolar range for the human CB1 receptor, signifying a strong attraction. nih.gov The affinity for the CB2 receptor is comparable, though some studies show minor differences. For example, one study reported a Ki of approximately 40.7 nM for the human CB1 receptor and 36.4 nM for the human CB2 receptor. nih.gov This high affinity highlights the potent interaction of this compound with these receptors.
Functional potency studies, which assess the biological effect after the drug binds to the receptor, confirm that this compound is a partial agonist. In assays that measure G-protein activation, such as [³⁵S]GTPγS binding, this compound stimulates the receptor but not to the same extent as a full agonist. This partial agonism is a key feature, as it means the cellular effect of this compound is less than the maximum possible response. The potency (EC₅₀), or the concentration needed for a half-maximal response, is also in the nanomolar range, which is consistent with its binding affinity.
Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC₅₀) of this compound
| Receptor | Binding Affinity (Ki) | Functional Potency (EC₅₀) |
| Human CB1 | 0.5-5.0 nM windows.net | Not specified |
| Human CB2 | 0.69-2.8 nM windows.net | Not specified |
Cell-Based Assays for Target Engagement and Pathway Activation
Cell-based assays offer a more complex biological environment than isolated receptors, making it possible to study how this compound engages its targets and activates downstream cellular pathways. When this compound binds to and activates CB1 or CB2 receptors, it triggers a series of intracellular events.
These G-protein coupled receptors (GPCRs) mainly connect to the Gi/o family of G-proteins. When activated by this compound, they inhibit adenylyl cyclase, leading to a decrease in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This reduction in cAMP affects the activity of protein kinase A (PKA) and, consequently, the function of various cellular proteins and transcription factors. nih.gov
Additionally, this compound's activation of CB1 and CB2 receptors can influence ion channels. nih.govmdpi.comaurorabiomed.com.cn This includes inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. The modulation of these ion channels has a significant impact on neuronal excitability and the release of neurotransmitters. aurorabiomed.com.cn
Another important pathway affected by this compound is the mitogen-activated protein kinase (MAPK) cascade, which includes extracellular signal-regulated kinases (ERK). nih.govfrontiersin.orgresearchgate.net Activation of this pathway can regulate a variety of cellular processes, such as gene expression, cell growth, and survival. frontiersin.orgresearchgate.net Cell-based assays, often using cells genetically modified to express cannabinoid receptors, are key to understanding these complex signaling networks.
Animal Models for Elucidating this compound's Pharmacological Effects
Animal models, especially those involving rodents, have been crucial for understanding the complex physiological and behavioral effects of this compound in a living organism. These models allow researchers to investigate its impact on the central nervous system and other body systems in ways that are not possible with in vitro studies.
Neurophysiological and Behavioral Studies in Rodent Models
Rodent models have been widely used to characterize the effects of this compound on the central nervous system. These studies typically involve giving the compound to rats or mice and observing the resulting changes in their behavior and brain activity.
The psychoactive effects of this compound are primarily due to its action on CB1 receptors, which are abundant in brain regions associated with cognition, memory, mood, and perception. nih.govnih.gov
Cognition and Memory: Studies in rodents have shown that this compound can impair cognitive function and memory. nih.govnih.govresearchgate.netclinicaltrials.gov For instance, in tasks like the novel object recognition test and the step-down inhibitory avoidance test, this compound administration often leads to poorer performance. researchgate.net These effects are thought to result from the activation of CB1 receptors in the hippocampus and prefrontal cortex, which are critical for memory and executive function. nih.gov The underlying mechanism is believed to involve the suppression of neurotransmitter release in these areas.
Mood and Anxiety: The impact of this compound on mood and anxiety in animal models can vary depending on the dose. frontiersin.orgnih.gov At lower doses, it may have anxiety-reducing effects, while higher doses can increase anxiety. nih.gov These effects are linked to the modulation of CB1 receptors in the amygdala, a key brain region for processing emotions. nih.gov
Perception: While difficult to measure directly in animals, changes in sensory perception are a known effect of cannabinoids. Behaviors such as catalepsy (a state of immobility), hypothermia, and reduced movement, known as the "cannabinoid tetrad," provide indirect evidence of these changes. nih.govnih.gov These effects are also mediated by the activation of CB1 receptors in various brain regions, including the basal ganglia and cerebellum. nih.gov
One of the most well-known effects of this compound is its ability to stimulate appetite. drugbank.comeurekalert.orgresearchgate.net Animal models have been essential in uncovering the mechanisms behind this effect.
Studies in rodents have consistently shown that this compound increases food intake. eurekalert.orgnih.govcannabisandhealth.org This is primarily due to the activation of CB1 receptors in the hypothalamus, a brain region that plays a central role in regulating hunger. patsnap.comnih.govcannabisandhealth.orgnih.gov Specifically, this compound is thought to act on pro-opiomelanocortin (POMC) neurons in the hypothalamus. bioedonline.orgnih.gov Although these neurons typically signal satiety, cannabinoids can paradoxically cause them to release a hormone that promotes appetite. bioedonline.org
Additionally, this compound's effect on the brain's reward system, the mesolimbic dopamine (B1211576) pathway, is also thought to contribute to its appetite-enhancing properties by making food more rewarding. researchgate.net
Table 2: Summary of this compound's Effects in Rodent Models
| CNS Effect | Key Brain Regions Involved | Primary Receptor | Observed Behavioral Outcomes in Rodents |
| Cognition & Memory | Hippocampus, Prefrontal Cortex | CB1 | Impaired performance in memory tasks. nih.govnih.govresearchgate.netclinicaltrials.gov |
| Mood & Anxiety | Amygdala | CB1 | Dose-dependent effects on anxiety. frontiersin.orgnih.gov |
| Perception | Basal Ganglia, Cerebellum | CB1 | Catalepsy, hypothermia, reduced locomotor activity. nih.govnih.govnih.gov |
| Appetite | Hypothalamus, Mesolimbic Pathway | CB1 | Increased food intake. eurekalert.orgresearchgate.netnih.govcannabisandhealth.orgnih.govbioedonline.org |
Investigations into Nociceptive Processing and Analgesic Mechanisms in Preclinical Pain Models
Preclinical research utilizing animal models has been fundamental in dissecting the analgesic mechanisms of this compound, the synthetic equivalent of delta-9-tetrahydrocannabinol (Δ⁹-THC). These studies have explored its effects across various pain modalities, providing a basis for understanding its potential therapeutic applications.
Acute Pain Models and Underlying Mechanisms
The evaluation of this compound in acute pain has often involved models that measure reflexive responses to noxious thermal stimuli. nih.gov Tests such as the hot-plate and tail-flick assays are standard preclinical tools used to assess centrally acting analgesics. nih.govyoutube.comyoutube.com In these models, the administration of this compound has been shown to increase the latency of the withdrawal reflex, indicating an elevation of the pain threshold. researchgate.net
The primary mechanism underlying this antinociceptive effect is the activation of cannabinoid receptor type 1 (CB1). nih.gov CB1 receptors are densely expressed in the central nervous system (CNS) and their activation inhibits the release of neurotransmitters from presynaptic nerve endings, thereby modulating synaptic transmission in pain pathways. nih.govresearchgate.net This action in the brain and spinal cord is crucial for the analgesic effects observed in models of acute pain.
Neuropathic Pain Models and Cannabinoid Receptor Involvement
Neuropathic pain, resulting from nerve injury, is a complex condition that has been extensively studied using preclinical models like chronic constriction injury or spinal nerve ligation. mdpi.com In these models, this compound and other cannabinoid agonists have demonstrated efficacy in reducing pain-like behaviors such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response). upf.edu
The endocannabinoid system, particularly the CB1 and CB2 receptors, plays a crucial role in these effects. upf.edu Following peripheral nerve injury, there is an upregulation of CB1 receptors in the spinal cord and dorsal root ganglia. mdpi.comcambridge.org The analgesic effects of cannabinoids in these models are mediated by both CB1 and CB2 receptors. upf.edunih.gov Activation of CB1 receptors modulates neurotransmission in pain circuits, while the engagement of CB2 receptors, which are upregulated in microglia following nerve injury, helps to regulate central immune responses and neuroinflammation associated with neuropathic pain. nih.govupf.educambridge.org
Inflammatory Pain Models and Associated Pathways
Preclinical inflammatory pain is often induced by injecting agents like carrageenan or complete Freund's adjuvant (CFA) into an animal's paw, which produces edema, inflammation, and hypersensitivity. nih.govnih.gov this compound has been shown to be effective in these models, exerting both anti-inflammatory and anti-hyperalgesic effects. mdpi.comnih.gov
The mechanisms in inflammatory pain involve the dual activation of CB1 and CB2 receptors. researchgate.net While CB1 receptor activation in the nervous system helps to reduce the perception of pain, CB2 receptors are highly expressed on immune cells and play a significant role in the periphery. researchgate.netresearchgate.net Activation of CB2 receptors can inhibit the release of inflammatory mediators from mast cells and macrophages and reduce immune cell migration to the site of inflammation, thereby directly targeting the inflammatory component of the pain. nih.govnih.gov
| Pain Model | Key Preclinical Findings | Primary Receptor(s) Involved |
|---|---|---|
| Acute Pain (e.g., Hot-Plate, Tail-Flick) | Increases pain threshold and delays reaction to thermal stimuli. nih.govresearchgate.net | CB1 nih.gov |
| Neuropathic Pain (e.g., Nerve Ligation) | Reduces allodynia and hyperalgesia. upf.edu Modulates neuroinflammatory responses. cambridge.org | CB1 and CB2 upf.edunih.gov |
| Inflammatory Pain (e.g., Carrageenan-induced) | Exhibits anti-inflammatory and anti-hyperalgesic properties. mdpi.comnih.gov Reduces immune cell activation. nih.gov | CB1 and CB2 researchgate.net |
Respiratory Physiology and Sleep-Disordered Breathing Models
Animal models have been critical in exploring the effects of this compound on respiratory control, particularly concerning its potential to treat sleep-disordered breathing like obstructive sleep apnea (B1277953) (OSA).
Autonomic Output Stabilization in Animal Studies
Animal data suggest that this compound helps to stabilize autonomic output during sleep. nih.govresearchgate.netnih.gov In conditions like OSA, autonomic instability can be a significant issue. Research in rat models indicates that this compound can reduce spontaneous, sleep-related breathing abnormalities. nih.govresearchgate.net This effect is believed to be mediated, at least in part, by modulating vagal afferent nerve activity. plos.orgnih.gov The endocannabinoid system has a strong neuromodulatory influence on cardiorespiratory functions, and this compound, as a cannabinoid agonist, leverages this system to promote respiratory stability. nih.gov
Modulation of Serotonergic Activity in Respiratory Control
A key mechanism implicated in this compound's respiratory effects is its interaction with the serotonergic system. nih.govresearchgate.netnih.gov Serotonin (B10506) (5-HT) can exacerbate sleep apnea, and animal studies have shown that this compound effectively blocks this effect. nih.govresearchgate.netnih.gov Specifically, research using a rat model of reflex apnea demonstrated that injecting this compound into the nodose ganglia (which contain vagal sensory neurons) attenuates serotonin-induced apneas. plos.orgnih.govresearchgate.net This effect was reversed by antagonists for both CB1 and CB2 receptors, indicating that both receptor types are involved in this peripheral action. plos.orgnih.govresearchgate.net This modulation of peripheral serotonergic signaling is thought to increase the activity of upper airway muscles, such as the genioglossus, which helps to maintain airway patency during sleep. plos.orgnih.govresearchgate.net
| Area of Investigation | Key Preclinical Findings | Primary Mechanism/Pathway |
|---|---|---|
| Autonomic Output | Stabilizes autonomic output during sleep and reduces spontaneous apneas in rat models. nih.govresearchgate.net | Modulation of vagal afferent nerve activity. plos.orgnih.gov |
| Serotonergic Activity | Attenuates serotonin-induced reflex apnea. plos.orgnih.govresearchgate.net Increases upper airway muscle activity. nih.govresearchgate.net | Peripheral antagonism of serotonin effects via CB1 and CB2 receptors on nodose ganglia. plos.orgnih.govresearchgate.net |
Oncological Research: Preclinical Antineoplastic Mechanisms
This compound, a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), has been the subject of preclinical research to investigate its potential antineoplastic properties. These studies, conducted in laboratory settings using cell cultures and animal models, have explored the mechanisms by which this compound may inhibit cancer cell growth and modulate the tumor microenvironment.
In Vitro and In Vivo Models of Cancer Cell Growth Inhibition
Preclinical studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. In in vitro models of acute leukemia, this compound has been shown to reduce cell viability and proliferation and induce apoptosis (programmed cell death) in several acute leukemia cell lines and in native leukemic cells cultured ex vivo. mdpi.com Specifically, in T-cell leukemia (Jurkat) and acute myeloid leukemia (MOLM13) cell lines, this compound abrogated proliferation and induced apoptosis in a dose-dependent manner through the cannabinoid receptors CB1 and CB2. mdpi.com Another study noted that THC induced dose-dependent apoptosis in Jurkat and Sup-T1 leukemia cell lines through the binding of CB2 receptors. mdpi.com
In the context of lung cancer, research using a murine model showed that THC was able to inhibit tumor growth and lung metastases. mdpi.com Furthermore, in non-small cell lung cancer (NSCLC) cells in vitro, THC treatment suppressed the epithelial-mesenchymal transition, a process involved in metastasis, and reduced cell proliferation and migration. mdpi.com
Glioblastoma, an aggressive brain cancer, has also been a focus of preclinical cannabinoid research. Intratumoral injection of THC in two glioblastoma multiforme patients was found to decrease levels of vascular endothelial growth factor (VEGF), a key protein in angiogenesis (the formation of new blood vessels). mdpi.com In vivo murine models of brain cancer have shown that treatment with cannabinoids can inhibit tumor growth and enhance apoptosis. mdpi.com The anticancer effects of cannabinoids in glioma models are suggested to be mediated through multiple mechanisms, including the inhibition of cell proliferation and the induction of cell death. nih.govnih.gov
Table 1: Summary of Preclinical Findings on this compound's Cancer Cell Growth Inhibition
| Cancer Type | Model | Key Findings | Citations |
| Acute Leukemia | In vitro (Jurkat, Sup-T1, MOLM13 cell lines), ex vivo (native leukemic cells) | Reduced cell viability and proliferation; induced apoptosis. mdpi.commdpi.com | mdpi.commdpi.com |
| Lung Cancer | In vivo (murine model), in vitro (NSCLC cells) | Inhibited tumor growth and lung metastases; suppressed epithelial-mesenchymal transition, proliferation, and migration. mdpi.com | mdpi.com |
| Glioblastoma | In vivo (human, murine models) | Decreased VEGF levels; inhibited tumor growth; enhanced apoptosis. mdpi.comnih.govnih.gov | mdpi.comnih.govnih.gov |
| Hepatocellular Carcinoma | In vitro (HCC cells), in vivo | Anti-proliferative actions influenced by PPARγ-dependent pathways. mdpi.com | mdpi.com |
| Cholangiocarcinoma | In vitro (cell lines and patient sample) | Suppressed proliferation, migration, and invasion; induced apoptosis. mdpi.com | mdpi.com |
Modulatory Effects on Tumor Microenvironment in Animal Models
The tumor microenvironment (TME) is a complex network of cells, signaling molecules, and extracellular matrix that plays a crucial role in tumor growth and metastasis. nih.govresearchgate.net Preclinical research suggests that cannabinoids, including this compound, can modulate the TME. nih.govresearchgate.net
One of the key ways cannabinoids may affect the TME is by inhibiting angiogenesis. nih.gov Angiogenesis is essential for solid tumors to grow and metastasize. nih.gov Studies have shown that cannabinoids can reduce levels of pro-angiogenic factors like VEGF. mdpi.comresearchgate.net For instance, in glioma models, cannabinoids have been observed to decrease vascularization. researchgate.net In one study, the administration of a cannabinoid to two patients with glioblastoma multiforme resulted in reduced VEGF levels. researchgate.net
Developmental Neurotoxicity and Neurodevelopmental Effects in Animal Offspring
The endocannabinoid system plays a critical role in brain development, including processes like neuronal proliferation, migration, and differentiation. nih.govmdpi.com Exposure to cannabinoids like this compound during critical developmental periods, such as gestation and lactation, can interfere with these processes, leading to potential neurotoxicity and lasting neurodevelopmental changes in offspring. nih.govnih.govresearchgate.netnih.govresearchgate.net
Impact on Brain Development and Gene Expression in Animal Models
Animal studies have demonstrated that perinatal exposure to this compound can lead to significant alterations in brain structure and gene expression. In a mouse model where dams were administered this compound during gestation and lactation, their offspring exhibited irregularities in cell migration and changes in the cytoarchitectural organization of the brain. mdpi.com Specifically, the somatosensory cortex was smaller, and the boundaries between cortical layers were poorly defined in the this compound-exposed pups. mdpi.com
These structural changes are accompanied by alterations in the expression of genes crucial for neurodevelopment. nih.govnih.gov Perinatal this compound exposure has been shown to affect the expression of genes related to the endocannabinoid system itself. For example, in mice exposed to this compound during pregnancy and lactation, there were sex-dependent changes in the gene expression of cannabinoid receptors. nih.gov In the hippocampus, Cnr1 (cannabinoid receptor 1) expression was decreased in males and increased in females, while in the amygdala, Cnr1 expression was enhanced in both sexes. nih.gov Cnr2 (cannabinoid receptor 2) gene expression was increased in the hippocampus of both males and females and in the amygdala of males. nih.gov
Furthermore, this compound exposure can impact genes involved in the stress response and neurotransmitter systems. nih.gov For instance, perinatal exposure led to a significant decrease in Crf (corticotropin-releasing factor) gene expression in females and an increase in Nr3c1 (glucocorticoid receptor) gene expression in males. nih.gov Cannabinoids can also influence the expression of key genes for dopamine and endogenous opioid systems, such as tyrosine hydroxylase and proenkephalin. nih.gov
Table 2: Effects of Perinatal this compound Exposure on Gene Expression in Animal Models
| Gene | Brain Region | Effect in Males | Effect in Females | Citation |
| Cnr1 | Hippocampus | Decreased Expression | Increased Expression | nih.gov |
| Cnr1 | Amygdala | Increased Expression | Increased Expression | nih.gov |
| Cnr2 | Hippocampus | Increased Expression | Increased Expression | nih.gov |
| Cnr2 | Amygdala | Increased Expression | No significant change reported | nih.gov |
| Crf | Not specified | No significant change reported | Decreased Expression | nih.gov |
| Nr3c1 | Hippocampus | Increased Expression | No significant change reported | nih.gov |
Long-Term Behavioral Alterations in Exposed Offspring Models
The neurodevelopmental changes induced by perinatal this compound exposure manifest as a range of long-term behavioral alterations in the offspring. nih.govnih.gov These behavioral effects are often sex-dependent. nih.govresearchgate.net
In a mouse model of fetal cannabinoid syndrome, offspring exposed to this compound during gestation and lactation displayed increased anxiety- and depressive-like behaviors as adults. nih.gov They also exhibited cognitive impairments, including deficits in spatial and aversive memory. mdpi.com Notably, males showed more pronounced memory impairment than females. mdpi.com These cognitive and emotional changes were associated with the neurobiological alterations observed in the brain. nih.gov
Other behavioral effects noted in animal studies following perinatal cannabinoid exposure include attentional deficits, alterations in locomotor and exploratory behavior, and changes in social interaction. nih.govdntb.gov.ua For example, a pre-attentional deficit was observed in both male and female mice exposed to this compound, as measured by the prepulse inhibition test. nih.gov Furthermore, perinatal this compound exposure was found to disrupt the reward system, leading to an increased motivation to consume alcohol in the offspring. nih.gov
Mechanisms of Pharmacological Tolerance and Tachyphylaxis Development in Preclinical Studies
Pharmacological tolerance is a phenomenon where the response to a drug diminishes with repeated use, requiring higher doses to achieve the same effect. Tachyphylaxis is a rapidly developing form of tolerance. drugbank.comaccurateclinic.com Preclinical studies have investigated the mechanisms underlying tolerance to the effects of this compound and other cannabinoids. mdpi.comnih.govresearchgate.netresearchgate.net
The primary mechanism responsible for cannabinoid tolerance involves neuroadaptations at the cannabinoid type 1 receptor (CB1R), which is the main target for the psychoactive effects of THC. nih.govnih.gov Chronic administration of cannabinoids leads to the desensitization and downregulation of CB1Rs. nih.gov
Desensitization refers to a process where the receptor becomes less responsive to the agonist (in this case, this compound). This is mediated by intracellular signaling pathways. nih.gov When a cannabinoid binds to the CB1R, it activates G protein-coupled receptor kinases (GRKs) which then phosphorylate the receptor. nih.govnih.gov This phosphorylation facilitates the recruitment of a protein called β-arrestin2. nih.govnih.gov The binding of β-arrestin2 sterically hinders the G protein from interacting with the CB1R, thus dampening the signal. nih.gov
Downregulation is a more long-term adaptation where the total number of CB1Rs on the cell surface is reduced. nih.gov The association of β-arrestin2 with the CB1R also promotes the internalization of the receptor into the cell via a process called endocytosis. nih.gov With chronic exposure, these internalized receptors may be targeted for degradation, leading to a net decrease in the number of available receptors. This reduction in receptor density is a key feature of cannabinoid tolerance observed in animal models. nih.gov
It is important to note that tolerance does not seem to develop uniformly to all effects of this compound. For example, while tolerance to the cardiovascular and some central nervous system effects develops with chronic use, the appetite-stimulant effect appears to be sustained. drugbank.comaccurateclinic.com Preclinical studies indicate that tolerance is primarily associated with CB1R-mediated effects, with little to no tolerance observed for agonists that are selective for the CB2 receptor. nih.gov
Advanced Analytical Methodologies for Dronabinol and Its Metabolites in Research
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Matrices
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has become a cornerstone for the sensitive and specific quantification of dronabinol and its metabolites in biological matrices such as plasma, blood, and urine. nih.govcuny.eduovid.com This technique offers significant advantages over other methods, including the ability for direct detection of cannabinoids without the need for a derivatization step, thereby reducing analysis time and potential for error. cuny.edu
LC-MS/MS methods have been developed and validated for the simultaneous quantification of a wide array of cannabinoids. For instance, one validated method can concurrently measure 17 different cannabinoids and their metabolites in human plasma, including this compound (Δ9-THC), its primary active metabolite 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC), and its primary inactive metabolite 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH). nih.govovid.com Such methods are essential for comprehensive pharmacokinetic and metabolic studies.
The development of these methods involves meticulous optimization of several parameters. Sample preparation is a critical first step and often involves procedures like protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. nih.govcuny.edu Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column with a gradient elution. oup.comnih.govnih.gov Mass spectrometric detection is then performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govplos.org
The sensitivity of LC-MS/MS methods is a key feature, with lower limits of quantification (LLOQ) often in the low nanogram per milliliter (ng/mL) range. For example, a validated method for consumer products reported an LLOQ of 0.195 ng/mL for THC and other cannabinoids. nih.govplos.org Another study quantifying 17 cannabinoids in human plasma achieved LLOQs ranging from 0.78 to 7.8 ng/mL. nih.govovid.com This high sensitivity is crucial for detecting low concentrations of this compound and its metabolites, particularly in studies investigating the pharmacokinetics of low doses or at later time points after administration.
Interactive Table: LC-MS/MS Method Parameters for Cannabinoid Analysis
| Parameter | Description | Example Values |
|---|---|---|
| Instrumentation | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Agilent 1100 series HPLC, Sciex 3200 QTRAP oup.comacs.org |
| Column | Stationary phase for chromatographic separation | Restek Raptor C18 (150 x 4.6 mm, 2.7 µm), Kinetex C18 nih.govacs.org |
| Mobile Phase | Solvents used to carry the sample through the column | A: Water with 0.1% phosphoric acid; B: Acetonitrile with 0.1% phosphoric acid acs.orgnih.gov |
| Ionization Mode | Method for creating ions from the analyte molecules | Electrospray Ionization (ESI), positive or negative mode cuny.edunih.gov |
| Detection Mode | Mass spectrometric technique for quantification | Multiple Reaction Monitoring (MRM) nih.govplos.org |
| LLOQ | The lowest concentration of an analyte that can be reliably quantified | 0.195 ng/mL to 7.8 ng/mL nih.govovid.comnih.govplos.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Cannabinoid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and frequently utilized technique for the quantification and profiling of cannabinoids, including this compound. nih.govljmu.ac.uk It is particularly valuable for its simplicity, speed, and high sensitivity in determining the total content of cannabinoids. researchgate.net
A critical aspect of GC-MS analysis of cannabinoids is the need for derivatization. cannabissciencetech.comextractionmagazine.com This chemical process converts the cannabinoids into more volatile and thermally stable derivatives, which is necessary for their passage through the gas chromatograph at high temperatures. researchgate.net Silylation, using reagents like N,O-bistrimethylsilyltrifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique. extractionmagazine.comoup.com Derivatization prevents the decarboxylation of acidic cannabinoids (like THCA) into their neutral forms in the hot GC inlet, allowing for the accurate quantification of both forms. cannabissciencetech.comnih.gov
GC-MS methods have been developed for the simultaneous quantification of multiple cannabinoids. For instance, a validated method can quantify seven different cannabinoids, including this compound (as Δ9-THC), cannabidiol (B1668261) (CBD), and their acidic precursors, in cannabis oil. nih.gov The separation of these compounds is achieved on a capillary column, and the mass spectrometer provides definitive identification based on their mass spectra. acs.org
The limits of detection (LOD) for GC-MS methods are typically in the low microgram per milliliter (µg/mL) or nanogram per milliliter (ng/mL) range, depending on the specific method and matrix. One study reported a detection limit of 0.075% in plant material for several cannabinoids. nih.gov Another method for the simultaneous determination of THC, its metabolites, and other cannabinoids in plasma achieved detection limits between 0.15 and 0.29 ng/mL. oup.com
Interactive Table: Common Derivatization Reagents in GC-MS Analysis of Cannabinoids
| Reagent | Abbreviation | Common Application |
|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Most popular for silylating cannabinoids. extractionmagazine.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Also widely used for creating trimethylsilyl (B98337) derivatives. extractionmagazine.com |
| Trifluoroacetic acid anhydride | TFAA | Used in some derivatization schemes, but can cause unwanted side reactions. cannabissciencetech.com |
| Pentafluorobenzoyl chloride | PFBCl | Used to form pentafluorobenzoyl esters for enhanced sensitivity. cannabissciencetech.com |
Comprehensive Multi-Analyte Quantification of this compound and its Cannabinoid Metabolites
The complex metabolism of this compound necessitates analytical methods capable of simultaneously quantifying the parent compound and its various metabolites. Comprehensive multi-analyte quantification is crucial for a complete understanding of its pharmacokinetic profile and for establishing dose-effect relationships. nih.govovid.com
LC-MS/MS is the predominant technique for this purpose due to its high selectivity and sensitivity, allowing for the measurement of a wide range of cannabinoids and their metabolites in a single analytical run. nih.govovid.com Researchers have successfully developed and validated robust LC-MS/MS assays for the simultaneous quantification of up to 17 cannabinoids and their metabolites in human plasma. nih.govovid.com These methods typically include this compound (Δ9-THC), its major active metabolite 11-OH-THC, and the inactive metabolite THC-COOH, as well as other cannabinoids like cannabidiol (CBD) and their respective metabolites. nih.govovid.com
Similarly, GC-MS methods have been developed for the simultaneous analysis of multiple cannabinoids, although they often require a derivatization step. nih.govoup.com A GC-MS method was developed for the simultaneous quantitative determination of THC, 11-OH-THC, THC-COOH, CBD, and cannabinol (B1662348) (CBN) in plasma. oup.com
These multi-analyte methods are invaluable in clinical and forensic toxicology. For example, the analysis of plasma samples from clinical studies using a comprehensive LC-MS/MS method revealed that (3R-trans)-cannabidiol-7-oic acid (7-CBD-COOH) was a major human metabolite of CBD. nih.gov In forensic applications, the simultaneous quantification of THC and its metabolites can help in determining the recency of cannabis use. scispace.com
Interactive Table: Examples of Multi-Analyte Quantification Methods
| Technique | Analytes Quantified | Biological Matrix | Key Findings/Applications | Citation |
|---|---|---|---|---|
| LC-MS/MS | 17 cannabinoids and metabolites (including THC, 11-OH-THC, THC-COOH, CBD and metabolites) | Human Plasma | Identified major CBD metabolites in human plasma. nih.govovid.com | nih.govovid.com |
| GC-MS | 7 cannabinoids (CBD, CBDA, CBG, CBN, THCA, THCV, Δ9-THC) | Cannabis Oil | Method validation for therapeutic preparations. nih.gov | nih.gov |
| LC-MS/MS | 11 cannabinoids and metabolites (including THC, 11-OH-THC, THC-COOH, CBD, CBN) | Human Urine | Developed for comprehensive cannabinoid urine testing. nih.gov | nih.gov |
| GC-MS | THC, 11-OH-THC, THC-COOH, CBD, CBN | Plasma | Pharmacokinetic study after oral administration. oup.com | oup.com |
Method Validation Protocols for Research Applications (Specificity, Sensitivity, Accuracy, Precision)
For research applications, it is imperative that analytical methods are rigorously validated to ensure the reliability and accuracy of the data generated. Method validation is performed according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Conference on Harmonisation (ICH). nih.govplos.orgnih.gov The key validation parameters include specificity, sensitivity, accuracy, and precision.
Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the context of this compound, this means ensuring that the method can distinguish it from other cannabinoids and endogenous compounds. chromatographyonline.com
Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.govplos.orgnih.gov
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations and calculating the percent recovery. nih.gov
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov
Validation studies for this compound and cannabinoid analysis demonstrate the robustness of the employed methods. For example, a validated LC-MS/MS method for four cannabinoids reported intra-day and inter-day accuracies between 94.2% and 112.7% and 97.2% and 110.9%, respectively. plos.org Another study showed inter-day analytical accuracy and imprecision for 17 cannabinoids ranging from 90.4% to 111% and from 3.1% to 17.4%, respectively. nih.gov
Differentiating this compound from Endogenous or Plant-Derived Cannabinoids for Research Purity and Specificity
Differentiating synthetically produced this compound from plant-derived cannabinoids and endogenous cannabinoids is a significant analytical challenge, crucial for ensuring the purity and specificity of research materials. This compound is the (-)-trans-Δ9-tetrahydrocannabinol isomer. unodc.org Cannabis plants, however, produce a mixture of cannabinoids, including various isomers of THC. researchgate.net
Advanced chromatographic techniques are essential for this differentiation. Chiral chromatography, which separates enantiomers (mirror-image isomers), is particularly important. For instance, chiral high-performance liquid chromatography (HPLC) and ultra-performance convergence chromatography (UPC²) can separate the enantiomers of Δ8-THC and Δ9-THC. chromatographyonline.com This is critical because the pharmacological activity of THC isomers can differ significantly.
Mass spectrometry also plays a key role. While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes be used for differentiation. nih.gov Furthermore, the presence of other cannabinoids that are typically found in plant extracts but absent in synthetic this compound can serve as a marker for the origin of the sample. nih.gov For example, the presence of cannabidiol (CBD), cannabigerol (B157186) (CBG), or the acidic forms of these cannabinoids would indicate a plant-derived source. news-medical.net
The term "synthetic cannabinoids" can also refer to designer drugs like K2 or Spice, which are structurally different from THC but bind to the same cannabinoid receptors. doane.eduzamnesia.com Analytical methods must be able to distinguish this compound from these potentially harmful substances.
Regulatory Science and Historical Considerations in Dronabinol Research
Historical Regulatory Classification and Scientific Implications (e.g., Controlled Substances Act Scheduling)
The regulatory history of Dronabinol is largely defined by its classification under the U.S. Controlled Substances Act (CSA). Initially, both marijuana and THC were placed in Schedule I of the CSA, the most restrictive category reserved for substances with "a high potential for abuse," "no currently accepted medical use," and "lack of accepted safety for use... under medical supervision" nih.govusdoj.gov. This classification significantly restricted research into cannabis and its constituents, including synthetic forms like this compound. Investigators studying Schedule I substances are required under the CSA to submit their research protocols to the DEA, which issues a registration contingent on FDA's evaluation and approval of the protocol nih.gov.
Despite the Schedule I classification of THC, the synthetic version, this compound (as the active ingredient in Marinol), received FDA approval in 1985 for treating nausea and vomiting associated with cancer chemotherapy nih.govusdoj.govwikipedia.org. This approval marked a pivotal moment, as an accepted medical use is a key factor in CSA scheduling nih.gov. Following FDA approval, the Drug Enforcement Administration (DEA) issued a Final Rule in 1986 authorizing the rescheduling of synthetic this compound in sesame oil and encapsulated in soft gelatin capsules from Schedule I to Schedule II wikipedia.org. Schedule II substances are those with a high potential for abuse but also an accepted medical use federalregister.gov. This rescheduling, while still imposing significant restrictions such as the prohibition of prescription refills, permitted the medical use of Marinol wikipedia.org.
Further regulatory changes occurred in 1999 when Marinol was rescheduled from Schedule II to Schedule III usdoj.govwikipedia.orgfederalregister.gov. This decision was based on DEA findings that the difficulty of separating this compound from the sesame oil formulation and the delayed onset of behavioral effects due to oral administration supported a lower abuse potential compared to Schedule II substances federalregister.gov. Schedule III substances have a lower potential for abuse than Schedule I or II drugs and have an accepted medical use wikipedia.orgfda.gov. This rescheduling allowed for prescription refills, easing access for patients wikipedia.org.
However, the regulatory landscape for this compound remains nuanced depending on its formulation. While Marinol capsules are Schedule III, an FDA-approved oral solution containing this compound (Syndros) was placed in Schedule II upon its approval in 2016 federalregister.govonclive.comfda.gov. This was based on an assessment by the Department of Health and Human Services (HHS) and the DEA, which found that the oral solution, being relatively easy to extract and concentrate, presented a higher potential for abuse compared to the encapsulated form federalregister.gov. Any form of this compound other than in an FDA-approved drug product remains a Schedule I controlled substance federalregister.gov.
This historical regulatory classification has had significant scientific implications. The initial Schedule I status created substantial hurdles for researchers wishing to study this compound and other cannabinoids nih.govmdpi.com. The subsequent rescheduling to Schedule II and then Schedule III for the capsule formulation, driven by evidence of medical utility and a reassessment of abuse potential for that specific product, facilitated further clinical research and market availability nih.govwikipedia.orgfederalregister.gov. The differing schedules for different formulations highlight how the perceived abuse potential, influenced by factors like ease of extraction and route of administration, directly impacts regulatory classification and, consequently, the framework for scientific investigation and clinical use federalregister.gov.
Research and Development Trajectory in Relation to Regulatory Milestones
The research and development trajectory of this compound is closely tied to its regulatory milestones, particularly FDA approval and CSA scheduling. Early preclinical and clinical research on THC, which laid the groundwork for this compound's development, was significantly supported by government agencies like the National Cancer Institute (NCI) and the National Institutes of Health (NIH) starting in the 1970s nih.gov. This government backing was crucial given the restrictions imposed by the Schedule I status of THC nih.gov.
The FDA approval of Marinol in 1985 for chemotherapy-induced nausea and vomiting was a major regulatory milestone that validated the therapeutic potential of this compound and paved the way for its medical use nih.govnih.gov. This approval was followed by the DEA's rescheduling of Marinol to Schedule II in 1986, which, despite its restrictions, allowed for legal prescription and distribution wikipedia.org. The subsequent FDA approval in 1992 for anorexia associated with weight loss in AIDS patients further expanded this compound's approved indications and reinforced its medical acceptance nih.govnih.gov. The rescheduling to Schedule III in 1999, based on a lower perceived abuse potential for the capsule formulation, further facilitated its accessibility for patients and likely influenced the practicality of conducting certain types of post-market research or observational studies wikipedia.orgfederalregister.gov.
The development of the this compound oral solution (Syndros), approved by the FDA in 2016, illustrates the continued research and development efforts related to different formulations of the compound onclive.com. The development program for Syndros included clinical pharmacology studies and a human abuse potential study, specifically required due to its nature as a new formulation of a controlled substance fda.gov. The placement of Syndros in Schedule II upon approval underscores how regulatory bodies evaluate the abuse potential of specific drug products, even those containing the same active ingredient, based on factors like formulation and ease of use federalregister.govfda.gov.
The regulatory hurdles posed by the CSA have been described as formidable but not insurmountable for drug development nih.gov. The experience with this compound demonstrates that obtaining FDA approval for a cannabinoid-based drug product can lead to rescheduling under the CSA, satisfying the "accepted medical use" requirement nih.gov. This creates a clearer, albeit still controlled, pathway for research and development compared to substances that remain in Schedule I.
Future Directions and Emerging Research Avenues for Dronabinol
Elucidation of Novel Molecular Targets Beyond Cannabinoid Receptors
While Dronabinol primarily exerts its effects through partial agonist activity at CB₁ and CB₂ receptors, emerging research suggests interactions with a wider array of molecular targets. The endocannabinoid system itself is complex and involves not only CB₁ and CB₂ but also endogenous ligands and metabolic enzymes unite.it. Beyond these, cannabinoids, including THC, are known to interact with other receptors and ion channels.
Future research is focused on identifying and characterizing these additional targets. These may include other G protein-coupled receptors (GPCRs) like GPR55 and GPR119, which have been suggested as potential cannabinoid receptors scielo.br. Ion channels, such as the transient receptor potential (TRP) channels (e.g., TRPV1, TRPA1, TRPM8), are also considered potential targets for cannabinoids, influencing various physiological processes including pain modulation unite.itscielo.brfrontiersin.org. Furthermore, interactions with peroxisome proliferator-activated receptors (PPARs) and modulation of various monoamine receptors have been noted frontiersin.orgjnccn.org.
Understanding these non-canonical interactions is crucial for a comprehensive understanding of this compound's pharmacological profile and may unveil novel therapeutic applications or explain observed effects not solely attributable to CB₁ and CB₂ activation. Research into these targets often involves in vitro studies using cell lines expressing specific receptors or channels, as well as in vivo studies to assess the functional consequences of these interactions in living organisms.
Advanced Preclinical Modeling for Complex Pathophysiological States
Advanced preclinical modeling is essential to fully understand this compound's potential in complex diseases beyond its current indications. While rodent models have been widely used in cannabinoid research, their translational value for certain complex human conditions, particularly those involving intricate cognitive or behavioral aspects, may be limited nih.gov.
Future directions in preclinical research involve the development and utilization of more sophisticated and translationally relevant animal models that better mimic the complexity of human diseases. This includes models for neurodegenerative disorders like Parkinson's and Alzheimer's disease, where the endocannabinoid system is implicated and cannabinoids show potential therapeutic effects in animal models mdpi.commdpi.com. Preclinical models for chronic pain states, including neuropathic and inflammatory pain, are also crucial for evaluating this compound's analgesic potential and mechanisms mdpi.com.
Furthermore, preclinical studies are needed to investigate potential interactions between cannabinoids and drugs used to treat conditions such as multiple sclerosis, diabetes, HIV, or herpes zoster infection, where neuropathic pain is a symptom mdpi.com. Utilizing a variety of animal species and ensuring model validity are key aspects of this research avenue.
Application of Systems Pharmacology and Omics Technologies in this compound Research
Systems pharmacology and omics technologies offer powerful tools to gain a holistic understanding of this compound's effects within biological systems. These approaches move beyond studying single drug-target interactions to explore the complex network of interactions and their downstream consequences.
Future research can leverage systems pharmacology to integrate data from various sources, including genomics, proteomics, metabolomics, and lipidomics, to map the intricate pathways modulated by this compound. This can help identify biomarkers of response, predict efficacy in different patient populations, and uncover potential off-target effects. Omics technologies can be applied to analyze changes in gene expression, protein profiles, or metabolite levels in response to this compound treatment in preclinical models and potentially in clinical samples. This can provide insights into the molecular mechanisms underlying its therapeutic effects and adverse reactions. For instance, lipidomics can shed light on how this compound influences the endocannabinoid system's lipid signaling pathways scielo.br.
Data from these studies can be integrated using computational modeling to build predictive models of this compound's activity, contributing to a more personalized approach to its therapeutic use.
Computational and In Silico Approaches for Predicting this compound Pharmacodynamics and Pharmacokinetics
Computational and in silico methods are becoming increasingly valuable in drug discovery and development, offering cost-effective and efficient ways to predict drug behavior. For this compound, these approaches can be utilized to better understand and predict its pharmacodynamics (PD) and pharmacokinetics (PK).
In silico tools can be used to model this compound's absorption, distribution, metabolism, and excretion (ADME) properties, taking into account factors like its high lipid solubility and metabolism by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 nih.govfda.gov. This can help predict drug concentrations in different tissues and organs over time. nih.gov
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation can integrate in vitro and in vivo data to predict the relationship between this compound exposure and its effects nih.govresearchgate.net. This can aid in optimizing dosing regimens, predicting potential drug-drug interactions, and understanding inter-patient variability in response researchgate.netdntb.gov.uadrugbank.commdpi.com. Computational approaches can also be used to screen for potential interactions with novel molecular targets and predict the binding affinity and activity of this compound and its metabolites researchgate.net.
Integrating in silico predictions with experimental data can accelerate the research process and provide valuable insights for preclinical and clinical study design.
Exploration of this compound in Combination Therapies in Preclinical Settings
Exploring this compound in combination with other therapeutic agents in preclinical settings represents a significant avenue for enhancing its efficacy and potentially broadening its applications. Combination therapies can offer synergistic effects, allow for lower doses of individual components (potentially reducing side effects), or target multiple pathways involved in a disease.
Preclinical studies are investigating this compound in combination with other medications for various conditions. For example, research is exploring its use alongside conventional antiemetics for chemotherapy-induced nausea and vomiting researchgate.netdovepress.com. In the context of pain management, preclinical work has tested synthetic THC compounds as co-analgesics with opioids, amitriptyline, gabapentin, or tramadol (B15222) mdpi.com. Research into sleep disorders, such as obstructive sleep apnea (B1277953), is also exploring combinations of this compound with other compounds like acetazolamide (B1664987) sci-hub.seresearchgate.net.
Future preclinical research will likely focus on identifying rational drug combinations based on mechanistic understanding, evaluating their efficacy and potential for synergy in relevant disease models, and assessing any altered pharmacokinetic or pharmacodynamic profiles when this compound is administered with other drugs.
Mechanistic Investigations of Inter-species Differences in this compound Responses
Significant inter-species differences in the pharmacological effects and metabolism of cannabinoids, including this compound, have been observed nih.govnih.gov. Mechanistic investigations into these differences are crucial for translating preclinical findings to humans and for selecting appropriate animal models for future research.
Studies have shown variations in the metabolism of THC and its metabolites across species like mice, rats, and guinea pigs nih.gov. Differences in the expression and function of cannabinoid receptors and other potential targets across species can also contribute to variations in response. For instance, the distribution and function of CB₁ receptors in the brain can vary between rodents and non-human primates, potentially impacting cognitive and behavioral effects nih.govmdpi.com.
Q & A
Q. What are the standard analytical methods for quantifying dronabinol in experimental settings?
this compound quantification typically employs Gas Chromatography-Mass Spectrometry (GC-MS) with a fused-silica capillary column (25 m × 0.2 mm, 0.33 μm film thickness) and helium as the carrier gas (1 mL/min flow rate). Certified Reference Materials (CRMs) are used for calibration, and total impurities must not exceed 5.0%. This method ensures specificity and reproducibility, critical for pharmacokinetic studies .
Q. How does this compound’s pharmacokinetic profile influence experimental design?
this compound’s slow onset of action (~2-4 hours) and prolonged half-life (~25-36 hours) necessitate staggered dosing schedules in clinical trials to avoid cumulative toxicity. Researchers should incorporate washout periods in crossover designs and use plasma THC/11-OH-THC levels to monitor bioavailability, as psychoactive effects complicate blinding .
Q. What are the primary endpoints in studies evaluating this compound for appetite stimulation?
Key endpoints include weight change (kg), caloric intake (kcal/kg/day), and validated psychometric tools like the Eating Disorder Inventory-2 (EDI-2). In cancer-associated anorexia trials, megestrol acetate outperformed this compound (75% vs. 49% appetite improvement), highlighting the need for comparative efficacy frameworks .
Advanced Research Questions
Q. How can researchers address contradictory statistical and clinical outcomes in this compound trials?
In opioid withdrawal studies, mixed-effects longitudinal models revealed a statistically significant overall treatment effect (Δ=9.9 points, p=0.004) but failed to detect phase-specific differences (days 2–4 vs. 5–8). Sensitivity analyses and Bayesian methods are recommended to reconcile such discrepancies, as reliance on p-values alone may obscure clinically meaningful effects .
Q. What methodological strategies mitigate confounding by dysphoric effects in cannabinoid trials?
Blinding challenges arise due to this compound’s psychoactive properties. Solutions include:
Q. How do genetic polymorphisms influence this compound’s variability in IBS-D trials?
A pharmacogenetic trial (N=36 IBS-D patients) randomized participants to this compound 2.5 mg, 5 mg, or placebo. Polymorphisms in CNR1 (cannabinoid receptor 1 gene) correlated with colon transit modulation. Genotyping should be integrated into adaptive trial designs to identify responder subgroups .
Q. What are the neuroprotective mechanisms of this compound in neurodegenerative models?
Preclinical studies suggest this compound activates CB1 receptors, reducing oxidative stress and glutamate excitotoxicity. However, the phase III CUPID trial in ALS showed no progression benefit, underscoring the need for biomarker-driven patient selection (e.g., CSF endocannabinoid levels) in future trials .
Methodological Considerations Table
Key Data Contradictions
- Weight Gain in Anorexia Nervosa : this compound induced a small but significant weight gain (0.73 kg, p<0.01) without improving EDI-2 scores, suggesting dissociation between physiological and psychopathological outcomes .
- Neuroprotection in ALS : Despite preclinical promise, this compound failed to alter disease progression in humans, emphasizing translational gaps in target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
